molecular formula C12H14Cl2O B15232199 1-(2,4-Dichlorophenyl)hexan-2-one

1-(2,4-Dichlorophenyl)hexan-2-one

Cat. No.: B15232199
M. Wt: 245.14 g/mol
InChI Key: KKMBQHATQLKTPC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)hexan-2-one is an aromatic ketone featuring a hexan-2-one backbone substituted with a 2,4-dichlorophenyl group at the first carbon. This compound is structurally characterized by the presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring, which significantly influence its electronic and steric properties.

Properties

Molecular Formula

C12H14Cl2O

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)hexan-2-one

InChI

InChI=1S/C12H14Cl2O/c1-2-3-4-11(15)7-9-5-6-10(13)8-12(9)14/h5-6,8H,2-4,7H2,1H3

InChI Key

KKMBQHATQLKTPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)hexan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)hexan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)hexan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with membrane components. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,4-Dichlorophenyl)hexan-2-one, differing in substituent positions, functional groups, or backbone modifications. Key comparisons are outlined below:

6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one (CAS 898786-13-5)

  • Molecular Formula : C₁₂H₁₃Cl₃O
  • Key Differences: Chlorine substitution at the 6th carbon of the hexanone chain. The ketone group is at the 1-position (vs. 2-position in the target compound).

1-(2-Chlorophenyl)hexan-2-one (CAS 1177241-40-5)

  • Molecular Formula : C₁₂H₁₅ClO
  • Key Differences :
    • Single chlorine substitution at the 2-position of the phenyl ring.
    • Reduced steric hindrance and lower molecular weight (210.70 g/mol ).
  • Properties: Likely higher solubility in polar solvents compared to the dichloro analog. No explicit toxicity data are available, but the absence of a 4-Cl may reduce electrophilicity and reactivity .

Pyriphenox (1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime; CAS 88283-41-4)

  • Molecular Formula : C₁₄H₁₂Cl₂N₂O
  • Key Differences: Replacement of the hexanone chain with a pyridinyl-ethanone backbone. Addition of an O-methyloxime group.
  • Properties: Used as a fungicide. Toxicity: Rat oral LD₅₀ = 1,705 mg/kg, indicating moderate acute toxicity .

1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one (CAS 201034-30-2)

  • Molecular Formula : C₁₀H₁₀F₂O₂S
  • Key Differences: Fluorine replaces chlorine at the 2- and 4-positions. A thioether-linked hydroxyethyl group replaces the hexanone chain.
  • Properties : Fluorine’s electronegativity increases polarity, improving water solubility. The thioether and hydroxyl groups may facilitate radical scavenging or metal chelation .

1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2)

  • Molecular Formula : C₁₂H₁₆O₂
  • Key Differences :
    • Hydroxyl group at the 4-position of the phenyl ring (vs. 2,4-Cl).
    • Ketone at the 1-position of the hexane chain.
  • Properties: The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Functional Groups Notable Properties
1-(2,4-Dichlorophenyl)hexan-2-one Not provided C₁₂H₁₄Cl₂O 2,4-Cl on phenyl Ketone (C=O at C2) High lipophilicity, moderate reactivity
6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one 898786-13-5 C₁₂H₁₃Cl₃O 2,4-Cl on phenyl; 6-Cl on chain Ketone (C=O at C1) Enhanced bioaccumulation potential
Pyriphenox 88283-41-4 C₁₄H₁₂Cl₂N₂O 2,4-Cl on phenyl; pyridine O-methyloxime Fungicidal activity, moderate toxicity
1-(4-Hydroxyphenyl)hexan-1-one 2589-72-2 C₁₂H₁₆O₂ 4-OH on phenyl Ketone (C=O at C1) High aqueous solubility

Research Findings and Implications

  • Electrophilic Reactivity : The 2,4-dichloro substitution in the target compound increases electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., in pesticide precursors) .
  • Toxicity Trends: Chlorinated analogs (e.g., pyriphenox) exhibit higher acute toxicity than non-chlorinated derivatives (e.g., 1-(4-hydroxyphenyl)hexan-1-one), likely due to reactive metabolite formation .
  • Solubility and Bioavailability : Fluorine or hydroxyl substitutions improve solubility, which may reduce environmental persistence compared to highly chlorinated analogs .

Biological Activity

1-(2,4-Dichlorophenyl)hexan-2-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

1-(2,4-Dichlorophenyl)hexan-2-one is characterized by its dichlorophenyl moiety, which contributes to its biological activity. The presence of chlorine atoms enhances the lipophilicity and biological interactions of the compound.

Antimicrobial and Antifungal Activity

Research indicates that 1-(2,4-Dichlorophenyl)hexan-2-one exhibits antimicrobial and antifungal properties. The compound has been studied for its efficacy against various pathogens:

  • Antifungal Activity : A study on polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane showed significant antifungal activity against pathogenic fungi, particularly Aspergillus fumigatus and Scedosporium apiospermum, with effectiveness comparable to established antifungals like ketoconazole and oxiconazole .
  • Mechanism of Action : The mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This action leads to compromised membrane integrity and cellular function .

Table 1: Antifungal Efficacy of 1-(2,4-Dichlorophenyl)hexan-2-one Derivatives

CompoundPathogenMIC (µg/mL)Reference
1C. albicans0.5
2C. krusei0.125
3A. fumigatus<0.5
4Scedosporium apiospermum<0.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives containing the dichlorophenyl moiety exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, one derivative showed an IC50 value of 16.8 ± 0.37 µM against MDA-MB-231 cells .
  • Mechanism of Action : The anticancer activity is attributed to multiple pathways including apoptosis induction and cell cycle arrest. The compounds disrupt critical cellular processes necessary for cancer cell survival .

Table 2: Cytotoxicity Data of Dichlorophenyl Derivatives

CompoundCell LineIC50 (µM)Reference
1HepG210.99 ± 0.59
2MDA-MB-23116.8 ± 0.37
3MDA-MB-23111.1 ± 0.37

Case Studies

  • In Vivo Efficacy Against Candida : A study involving a mouse model demonstrated that treatment with a compound related to 1-(2,4-Dichlorophenyl)hexan-2-one significantly increased survival rates in mice infected with Candida albicans. The treatment was more effective than fluconazole at lower doses, indicating a promising therapeutic potential .
  • Comparative Studies with Standard Drugs : In comparative studies against standard antifungals like fluconazole and voriconazole, derivatives of the compound showed superior potency in inhibiting resistant strains of fungi such as C. glabrata and C. krusei .

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